molecular formula C8H6N4 B1595058 5,5'-Bipyrimidine CAS No. 56598-46-0

5,5'-Bipyrimidine

Cat. No.: B1595058
CAS No.: 56598-46-0
M. Wt: 158.16 g/mol
InChI Key: NYRJZUWFXMJYAP-UHFFFAOYSA-N
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Description

5,5’-Bipyrimidine: is an organic compound with the molecular formula C₈H₆N₄ . It consists of two pyrimidine rings connected by a single bond at the 5-position of each ring.

Mechanism of Action

Target of Action

5,5’-Bipyrimidine is a complex molecule with a variety of potential targets. It’s important to note that the targets of a compound can vary depending on its specific structure and the environment in which it is present .

Mode of Action

It’s known that bipyrimidine compounds can interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially affecting various biological processes .

Biochemical Pathways

It’s known that bipyrimidine compounds can be involved in various biochemical processes, such as dna damage and repair . For example, UV radiation can induce the formation of bipyrimidine photoproducts in DNA, leading to DNA damage

Pharmacokinetics

The bioavailability of a compound depends on these ADME properties, which can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological conditions .

Result of Action

It’s known that bipyrimidine compounds can have various effects at the molecular and cellular level, such as inducing dna damage and affecting cellular signaling pathways

Action Environment

The action, efficacy, and stability of 5,5’-Bipyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules can also influence the compound’s action, as they can compete with the compound for the same targets or alter the compound’s structure and properties .

Biochemical Analysis

Biochemical Properties

5,5’-Bipyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase. This interaction can influence the enzyme’s activity, leading to alterations in the metabolic pathways. Additionally, 5,5’-Bipyrimidine can bind to proteins that are involved in DNA and RNA synthesis, affecting the overall nucleic acid metabolism .

Cellular Effects

The effects of 5,5’-Bipyrimidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By interacting with key signaling molecules, 5,5’-Bipyrimidine can modulate gene expression and cellular metabolism. For instance, it can affect the expression of genes involved in the cell cycle, leading to changes in cell growth and division .

Molecular Mechanism

At the molecular level, 5,5’-Bipyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 5,5’-Bipyrimidine has been found to inhibit the activity of certain enzymes involved in pyrimidine biosynthesis, leading to a decrease in the production of pyrimidine nucleotides. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Bipyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 5,5’-Bipyrimidine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 5,5’-Bipyrimidine has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5,5’-Bipyrimidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function. At higher doses, 5,5’-Bipyrimidine can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

5,5’-Bipyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the production and degradation of pyrimidine nucleotides. These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 5,5’-Bipyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

5,5’-Bipyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA. Additionally, it may be directed to specific organelles through targeting signals and post-translational modifications, influencing its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5’-Bipyrimidine can be synthesized through several methods. One common approach involves the coupling of pyrimidine derivatives under specific conditions. For example, the reaction of 5-bromo-2-chloropyrimidine with a suitable base can yield 5,5’-bipyrimidine . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to form the bipyrimidine linkage .

Industrial Production Methods: While specific industrial production methods for 5,5’-bipyrimidine are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bipyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

Comparison: 5,5’-Bipyrimidine is unique due to the presence of nitrogen atoms in the pyrimidine rings, which can enhance its coordination ability and reactivity compared to bipyridine isomers. This makes it particularly valuable in the synthesis of metal complexes with specific properties .

Properties

IUPAC Name

5-pyrimidin-5-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRJZUWFXMJYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205160
Record name 5,5'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56598-46-0
Record name 5,5'-Bipyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056598460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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